Stereospecific Oxidative Cyclization Yield: Cinnamyl Ether vs. Allyl Ether in (−)-Zampanolide Synthesis
In the enantioselective total synthesis of the antitumor macrolide (−)-zampanolide, the key oxidative intramolecular cyclization to form a 4‑methylenetetrahydropyran intermediate failed completely when an allylic ether was used as the substrate. After extensive condition screening (DDQ with InCl₃, BF₃·Et₂O, TMSOTf, etc.), no desired cyclization product was obtained. The team speculated that a cinnamyl ether would be more suitable and revised the strategy accordingly. The cinnamyl ether substrate (22 → 17 → cyclized product) afforded the tetrahydropyran derivative in 81 % yield as a single diastereomer under optimized conditions (DDQ, PPTS, acetonitrile, −38 °C, 3 h) [1].
| Evidence Dimension | Isolated yield of oxidative cyclization product |
|---|---|
| Target Compound Data | 81 % (cinnamyl ether substrate 17) |
| Comparator Or Baseline | 0 % (allyl ether substrate 5); multiple acid/promoter conditions screened without success |
| Quantified Difference | 81 percentage‑point yield advantage; qualitative difference from 'no reaction' to successful cyclization |
| Conditions | DDQ (2.0 equiv), PPTS (0.5 equiv), acetonitrile, −38 °C, 3 h; cinnamyl ether substrate 17 (2.63 g scale, 97 % ee) |
Why This Matters
For synthetic chemists procuring a substrate for oxidative cyclization, the cinnamyl ether motif is not merely preferable—it is enabling; the allyl ether analog is synthetically inert under identical conditions, making 2-(cinnamyloxy)tetrahydrofuran-type substrates the only viable choice for this transformation class.
- [1] Ghosh AK, Cheng X. Total Synthesis of Potent Antitumor Macrolide, (−)-Zampanolide: An Oxidative Intramolecular Cyclization-Based Strategy. European J Org Chem. 2012;2012(22):4130–4139. doi:10.1002/ejoc.201200286. (See Table 1 for condition screening; Scheme 2 for cinnamyl ether installation; text for allyl ether failure discussion.) View Source
